molecular formula C18H27N3O3 B1413174 (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1858251-50-9

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B1413174
CAS No.: 1858251-50-9
M. Wt: 333.4 g/mol
InChI Key: QBXMDGUPFDVBCE-UHFFFAOYSA-N
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Description

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester is a complex organic compound that features a unique structure combining adamantane, oxadiazole, and carbamate moieties

Scientific Research Applications

Chemistry

In chemistry, (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may confer specific biological activities, such as antiviral, antibacterial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . The interaction between this compound and carbonic anhydrase is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic activity of the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Additionally, this compound has been found to upregulate the expression of genes involved in antioxidant defense and cellular stress response, thereby enhancing the cell’s ability to cope with oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level by binding to specific sites on target enzymes and proteins, thereby modulating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival, leading to the suppression of tumor growth in cancer cells. Furthermore, this compound has been found to induce changes in gene expression by acting as a transcriptional regulator, thereby influencing various cellular processes such as cell cycle progression, apoptosis, and differentiation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of approximately 24 hours. Prolonged exposure to this compound can lead to its gradual degradation, resulting in the formation of inactive metabolites. In vitro and in vivo studies have also demonstrated that long-term treatment with this compound can induce adaptive responses in cells, such as the upregulation of detoxification enzymes and the activation of stress response pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the oxadiazole intermediate.

    Formation of the Carbamate Ester: The final step involves the reaction of the oxadiazole-adamantane intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

    (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.

Uniqueness

The uniqueness of (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester lies in its combination of structural features The adamantane moiety provides rigidity and stability, the oxadiazole ring offers reactivity and potential biological activity, and the carbamate ester group allows for controlled release of active metabolites

Properties

IUPAC Name

tert-butyl N-[[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-17(2,3)23-16(22)19-10-14-20-15(21-24-14)18-7-11-4-12(8-18)6-13(5-11)9-18/h11-13H,4-10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXMDGUPFDVBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
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(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
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(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

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